molecular formula C18H18N2O4 B2743858 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 879453-91-5

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol

Cat. No.: B2743858
CAS No.: 879453-91-5
M. Wt: 326.352
InChI Key: CHQAOSNURCRNFE-UHFFFAOYSA-N
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Description

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol is a complex organic compound that features a pyrazole ring substituted with ethoxyphenoxy and methoxyphenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with hydrazine to form the pyrazole ring.

Industrial Production Methods

For industrial production, the synthesis is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of phase-transfer catalysts and optimized reaction conditions to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol is unique due to its combination of a pyrazole ring with ethoxyphenoxy and methoxyphenol groups. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

IUPAC Name

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-15-6-4-5-7-16(15)24-17-11-19-20-18(17)13-9-8-12(22-2)10-14(13)21/h4-11,21H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQAOSNURCRNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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